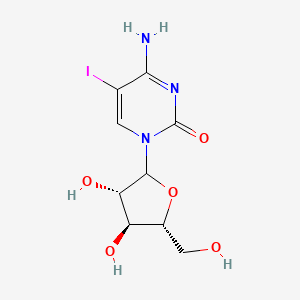
4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone typically involves the iodination of a pyrimidine derivative followed by the attachment of the arabinofuranosyl moiety. The reaction conditions often require the use of iodine or iodinating agents, along with catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical synthesis in controlled environments. The process may include multiple steps of purification and quality control to ensure the final product’s purity and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as polymerases and kinases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-beta-D-arabinofuranosyl-2(1H)-pyrimidinone: Lacks the iodine atom, which may affect its biological activity.
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
Cytarabine: A well-known nucleoside analog used in cancer treatment.
Uniqueness
4-Amino-1-beta-D-arabinofuranosyl-5-iodo-2(1H)-pyrimidinone is unique due to its specific structure, which combines the arabinofuranosyl moiety with an iodinated pyrimidine ring. This combination may confer unique biological properties, such as enhanced antiviral or anticancer activity.
Eigenschaften
CAS-Nummer |
17676-67-4 |
|---|---|
Molekularformel |
C9H12IN3O5 |
Molekulargewicht |
369.11 g/mol |
IUPAC-Name |
4-amino-1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6+,8?/m1/s1 |
InChI-Schlüssel |
LQQGJDJXUSAEMZ-KQTDWGMTSA-N |
Isomerische SMILES |
C1=C(C(=NC(=O)N1C2[C@H]([C@@H]([C@H](O2)CO)O)O)N)I |
Kanonische SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14163700.png)
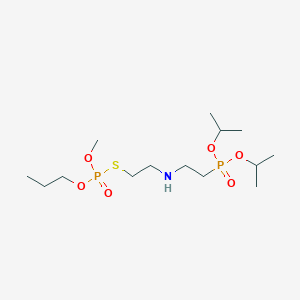
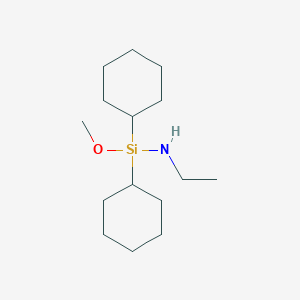
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)

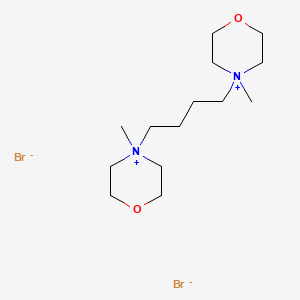

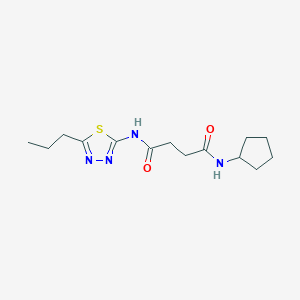
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide](/img/structure/B14163755.png)

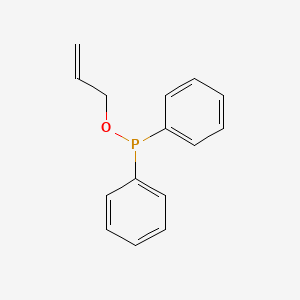
![2-[(4-Isopropyl-2,3-dihydro-1H-6-oxa-5,8,10-triaza-cyclopenta[c]fluoren-7-yl)-methyl-amino]-ethanol](/img/structure/B14163783.png)
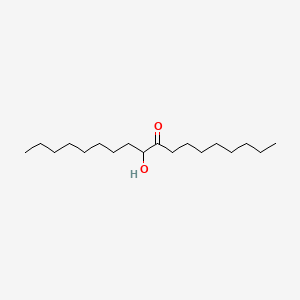
![N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide](/img/structure/B14163792.png)
